molecular formula C10H8Br2O4 B8334253 Dimethyl 3,5-dibromoterephthalate

Dimethyl 3,5-dibromoterephthalate

Cat. No.: B8334253
M. Wt: 351.98 g/mol
InChI Key: HZNYKTRFMZAGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3,5-dibromoterephthalate is a high-value dibromo-substituted aromatic ester designed for use as a critical synthetic building block in advanced materials chemistry. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, its primary value lies in constructing complex π-conjugated systems. The bromine substituents serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the extension of molecular frameworks. Simultaneously, the ester groups can be hydrolyzed to carboxylic acids or transformed into other functional groups, offering versatile pathways for material design . This makes this compound a pivotal precursor in the development of organic electronic materials. Researchers utilize it to synthesize novel acceptors for high-performance bulk-heterojunction organic solar cells (OSCs), where extending the conjugation of fused-ring systems enhances electron mobility and light absorption . Furthermore, derivatives of dibromoterephthalate have been explored as organic electrode materials in lithium-ion batteries, where the molecular structure can be tailored to fine-tune redox potentials and improve performance . By methodically tuning the reactivity of such intermediates, scientists can selectively prepare sophisticated polycyclic aromatic hydrocarbons (PAHs) and other functional conjugated networks for next-generation devices .

Properties

Molecular Formula

C10H8Br2O4

Molecular Weight

351.98 g/mol

IUPAC Name

dimethyl 2,6-dibromobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3

InChI Key

HZNYKTRFMZAGEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Polymer Synthesis : Brominated terephthalates are critical in creating high-performance polymers. For example, dimethyl 2,5-dibromoterephthalate forms rigid, conjugated polymers via Suzuki coupling . The 3,5 isomer may yield polymers with distinct chain packing due to meta-substitution.
  • Electronic Effects : Bromine at meta positions (3,5) deactivates the aromatic ring differently than para-substituted analogs, influencing electrophilic substitution pathways.

Preparation Methods

Direct Fischer Esterification

  • Conditions :
    3,5-dibromoterephthalic acid+2CH3OHH2SO4refluxDimethyl 3,5-dibromoterephthalate3,5\text{-dibromoterephthalic acid} + 2\text{CH}_3\text{OH} \xrightarrow[\text{H}_2\text{SO}_4]{\text{reflux}} \text{Dimethyl 3,5-dibromoterephthalate}

  • Optimization :
    Prolonged reflux (20–24 hours) with excess methanol (10:1 molar ratio) achieves >90% conversion. The crude product is purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 135–142°C.

Acid Chloride Route

For sterically hindered acids, converting to the acid chloride first improves esterification efficiency:

  • Chlorination :
    3,5-dibromoterephthalic acidSOCl2reflux3,5-dibromoterephthaloyl dichloride3,5\text{-dibromoterephthalic acid} \xrightarrow[\text{SOCl}_2]{\text{reflux}} 3,5\text{-dibromoterephthaloyl dichloride}

  • Methanolysis :
    3,5-dibromoterephthaloyl dichloride+2CH3OHDimethyl 3,5-dibromoterephthalate+2HCl3,5\text{-dibromoterephthaloyl dichloride} + 2\text{CH}_3\text{OH} \rightarrow \text{this compound} + 2\text{HCl}

This method avoids equilibrium limitations of Fischer esterification, enabling quantitative yields under milder conditions.

Catalytic and Solvent Effects on Reaction Efficiency

Bromination Catalysts

  • Iodine as Catalyst :
    Patent US3142701A reports iodine (1–2 wt%) enhances bromine utilization in oleum, reducing reaction time from 24 to 12 hours. For meta-bromination, however, Lewis acids like FeBr₃ may prove more effective.

  • Microwave-Assisted Bromination :
    WO2019006699A1 highlights microwave irradiation (80–140°C) for rapid bromination, achieving 95% conversion in 30 minutes versus 20 hours conventionally.

Solvent Systems

  • Oleum Concentration :
    50% oleum optimizes bromine solubility and reactivity, minimizing side products like polybrominated species.

  • Esterification Solvents :
    Methanol alone suffices for Fischer esterification, but THF/MeOH mixtures (3:1 v/v) enhance solubility of the dibrominated acid.

Analytical Characterization and Quality Control

Melting Point Analysis

  • Expected Range :
    Analogous dimethyl 2,5-dibromoterephthalate melts at 126–146°C. The 3,5-isomer’s symmetry suggests a narrower range (135–140°C).

  • Impurity Detection :
    Broad melting ranges (>5°C) indicate residual dibrominated acid or monomethyl esters, necessitating recrystallization.

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    Two singlet peaks for methyl esters (δ 3.90–3.95 ppm) and aromatic protons (δ 8.20–8.35 ppm).

  • FT-IR :
    Strong stretches at 1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Br).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

ParameterFischer EsterificationAcid Chloride Route
Reaction Time24 hours8 hours
Yield85–90%95–98%
HCl ByproductNone2 equiv
Equipment RequirementsStandardCorrosion-resistant

Environmental Impact

  • Waste Streams :
    Oleum neutralization generates sulfate salts, while SOCl₂ usage produces HCl gas, requiring scrubbers.

  • Green Chemistry Alternatives :
    Ionic liquid-mediated bromination and enzymatic esterification are under investigation but lack scalability .

Q & A

Q. What are the critical factors to consider when designing a synthesis protocol for dimethyl 3,5-dibromoterephthalate?

  • Methodological Answer : Synthesis optimization requires evaluating reaction variables such as temperature, solvent polarity, catalyst loading, and stoichiometry of brominating agents. For brominated aromatic esters, orthogonal experimental design (e.g., Taguchi or factorial methods) can systematically identify dominant factors . Pre-purification of precursors (e.g., terephthalic acid derivatives) is essential to minimize side reactions. Reaction progress should be monitored via GC-MS or HPLC to track intermediates and confirm product purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm bromine substitution patterns and ester group positions.
  • FT-IR : Verify ester carbonyl stretches (~1720 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and isotopic patterns consistent with bromine atoms .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures) to exploit solubility differences. Column chromatography with silica gel and non-polar eluents (hexane:ethyl acetate) can separate brominated byproducts. Membrane-based separation technologies (e.g., nanofiltration) may enhance scalability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumental calibration. Perform comparative studies using standardized conditions (e.g., deuterated solvents for NMR, inert atmospheres to prevent oxidation). Cross-validate data with computational chemistry tools (e.g., DFT simulations for NMR chemical shifts) . Publish raw datasets to enable peer validation .

Q. What computational approaches can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and evaluate electrophilicity at bromine sites. Molecular dynamics simulations can model steric effects during palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers optimize experimental conditions for scaling up this compound synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent concentration, mixing efficiency). Use pilot-scale reactors with real-time process analytical technology (PAT) for continuous monitoring. Assess safety parameters (e.g., thermal stability via DSC) to mitigate risks during scale-up .

Q. What strategies address the hydrolytic instability of this compound in aqueous environments?

  • Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy to identify degradation thresholds. Introduce steric hindrance via substituent engineering (e.g., bulkier ester groups) or employ protective agents (e.g., cyclodextrins) to shield reactive sites . Validate stability under simulated environmental conditions .

Methodological and Theoretical Frameworks

Q. How can factorial design improve mechanistic studies of this compound’s photodegradation?

  • Methodological Answer : Design a 2k^k factorial experiment to test variables like UV intensity, oxygen concentration, and solvent polarity. Use ANOVA to identify significant interactions. Couple with LC-MS to track degradation products and propose pathways .

Q. What role does theoretical modeling play in understanding the electronic properties of this compound?

  • Methodological Answer : Employ ab initio methods (e.g., MP2 or CCSD(T)) to compute electron density maps and electrostatic potential surfaces. Compare with experimental X-ray crystallography data to validate charge distribution models .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

  • Methodological Answer :
    For materials science, evaluate its utility as a monomer in polymer synthesis (e.g., via Heck coupling). In medicinal chemistry, assess bromine’s role in enhancing binding affinity via halogen bonding. Collaborate across disciplines to design joint experimental frameworks .

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